all-trans-Fucoxanthin

Description

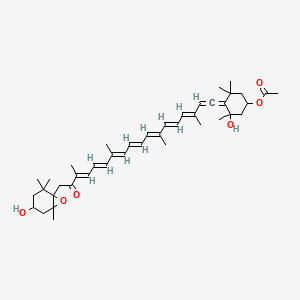

All-trans-fucoxanthin is a xanthophyll carotenoid predominantly found in brown algae (e.g., Undaria pinnatifida, Sargassum spp.) and diatoms. Its structure features a polyene backbone with nine conjugated double bonds, an allenic bond, a 5,6-monoepoxide, and oxygenic functional groups (hydroxyl, epoxy, carbonyl, carboxyl) . These structural attributes confer unique bioactivities, including antioxidant, anti-obesity, anticancer, and anti-inflammatory properties . Unlike common carotenoids like β-carotene, this compound’s allenic bond and epoxide group enhance its polarity and reactivity, influencing its stability and interaction with biological targets .

Properties

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+ | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWWTRQNNRNTPU-BWRPRJLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)CC12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3351-86-8 | |

| Record name | Fucoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Fucoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Diatom Cultivation in Photobioreactors

Marine diatoms like Odontella aurita and Phaeodactylum tricornutum serve as primary sources of this compound. Cultivation in bubble column photobioreactors (inner diameter: 3.0 cm) under nitrogen-replete conditions and low light intensity (50 μmol photons/m²/s) maximizes biomass yield (6.36 g/L) and fucoxanthin concentration (18.47 mg/g dry weight). Scaling to flat plate photobioreactors maintains comparable volumetric productivity (7.96 mg/L/day), though biomass production slightly declines due to light gradient effects.

Environmental Factors Influencing Isomer Stability

This compound constitutes ~80% of naturally occurring isomers, but extraction temperatures above 25°C promote cis-isomer formation. Maintaining pH 7.4 during processing minimizes degradation, while acidic conditions (pH ≤ 4.6) accelerate breakdown. Light exposure and oxygen availability further destabilize the all-trans configuration, necessitating amber glassware and nitrogen blanketing during handling.

Solvent-Based Extraction Techniques

Solvent Selection and Efficiency

Ethanol (80–100%) and methanol are optimal for disrupting diatom cell walls, with ethanol preferred for food-grade applications. Ultrasound-assisted extraction (UAE) at 38 kHz for 30 minutes achieves 4.84 mg/g fucoxanthin yield from P. tricornutum, outperforming mortar-and-pestle methods by 28%. A solvent-to-biomass ratio of 20:1 (v/w) maximizes recovery, while higher ratios (30:1) introduce lipophilic impurities.

Table 1: Comparison of Extraction Methods for this compound

Biphasic Solvent Systems for Selective Extraction

The biphasic system n-heptane/ethyl acetate/ethanol/water (5:5:6:3, v/v/v/v) selectively extracts fucoxanthin into the lower aqueous phase (LP1), excluding chlorophylls and triglycerides. LP1 extraction achieves 16.13 mg/g fucoxanthin from P. tricornutum, doubling the yield of conventional Bligh-Dyer methods.

Chromatographic Purification Strategies

Open-Column Chromatography (OCC) for Crude Fractionation

Silica gel OCC with a hexane/acetone gradient (70:30 to 50:50, v/v) isolates a fucoxanthin-rich fraction (85–90% purity) from brown seaweed extracts. This step removes polar contaminants like phlorotannins, reducing downstream HPLC column fouling.

Reversed-Phase HPLC (RP-HPLC) for Isomer Separation

RP-HPLC using a C30 column and methanol/methyl tert-butyl ether/water gradient (85:10:5 to 30:60:10, v/v/v) resolves this compound from cis-isomers (13-cis, 13'-cis, 9'-cis). Column temperatures of 25°C and equilibration times ≥15 minutes enhance resolution, achieving >95% purity for all-trans forms.

Table 2: RP-HPLC Parameters for this compound Isolation

High-Performance Countercurrent Chromatography (HPCCC)

HPCCC with n-heptane/ethyl acetate/ethanol/water (5:5:6:3, v/v/v/v) enables large-scale purification (10 sequential injections of 240 mg extract each), yielding 38 mg this compound at 97% purity. The process throughput (0.189 g/h) and solvent consumption (4.05 L per run) make it viable for industrial applications.

Post-Purification Stabilization and Formulation

Encapsulation for Enhanced Stability

Caseinate-stabilized zein particles increase this compound’s thermal stability (half-life at 60°C: 48 hours vs. 12 hours for free fucoxanthin) and intestinal absorption by 40%. Oleic acid–bovine serum albumin (OA-BSA) complexes improve water dispersibility, achieving 80% retention after 30 days at 4°C.

Chemical Reactions Analysis

Isomerization Reactions

All-trans-fucoxanthin readily undergoes isomerization to cis-isomers under thermal, photolytic, or acidic/basic conditions:

Key Findings:

-

Heat-Induced Isomerization :

| Condition | Major Isomers Formed | Stability Ranking | Reference |

|---|---|---|---|

| 60°C, 1 hour | 13-cis, 13′-cis | 13-cis > 9′-cis | |

| Light (300 lux) | 9′-cis | 9′-cis > all-trans | |

| Neutral pH, 4°C | All-trans (stable) | All-trans preserved |

-

Photolytic Isomerization :

Oxidative Degradation

The polyene chain and epoxy group are prone to oxidation, forming fragmented products:

Degradation Pathways:

-

Cleavage of Conjugated Double Bonds :

-

Epoxide Conversion :

Experimental Data:

Acid/Base-Induced Reactions

The epoxy group’s sensitivity to pH alters fucoxanthin’s stability and bioactivity:

Key Observations:

-

Acidic Conditions (pH < 5) :

-

Neutral/Basic Conditions (pH 7–9) :

Degradation Kinetics

Fucoxanthin degradation follows first-order kinetics under heat, light, and oxidative stress:

Impact on Biological Activity

Structural modifications significantly alter bioactivity:

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

ATF exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that ATF can activate the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell types.

1.2 Anti-inflammatory Effects

ATF has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.

1.3 Anti-cancer Activity

ATF has shown promise in cancer research, particularly in inducing apoptosis and cell cycle arrest in various cancer cell lines.

Nutritional Applications

ATF is increasingly recognized for its potential health benefits when incorporated into dietary supplements and functional foods.

2.1 Weight Management

Clinical studies suggest that ATF may aid in weight management by enhancing lipid metabolism without stimulating the central nervous system.

Case Study:

A recent clinical trial highlighted that participants consuming ATF supplements experienced a reduction in body fat percentage over a 12-week period, suggesting its efficacy as a weight management agent .

2.2 Metabolic Health

Research indicates that ATF can improve metabolic health by reducing markers of insulin resistance and promoting lipid metabolism.

3. Cosmeceutical Applications

ATF is being explored for its applications in skincare products due to its antioxidant and anti-inflammatory properties.

3.1 Skin Protection

Studies have shown that ATF can protect skin cells from UV-induced damage by reducing ROS formation and enhancing the skin's natural defense mechanisms.

Case Study:

In a study involving reconstructed human skin models, ATF demonstrated significant protective effects against UVA-induced oxidative stress, reducing inflammatory markers significantly .

Food Industry Applications

4.1 Natural Colorant

Due to its vibrant color, ATF is utilized as a natural colorant in food products, providing an alternative to synthetic dyes.

4.2 Stability Concerns

While beneficial, the stability of ATF during food processing remains a challenge, with studies indicating degradation under heat and light exposure.

Mechanism of Action

All-trans-Fucoxanthin exerts its effects through various molecular pathways:

Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by downregulating proteins like STAT3, cyclin B1, and survivin.

Anti-obesity Activity: Stimulates the expression of mitochondrial uncoupling protein 1 in white adipose tissue, promoting thermogenesis.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of all-trans-fucoxanthin becomes evident when compared to related carotenoids (Table 1):

Table 1: Structural Comparison of this compound and Analogous Carotenoids

| Compound | Conjugated Double Bonds | Functional Groups | Unique Features |

|---|---|---|---|

| This compound | 9 | Epoxy, hydroxyl, carbonyl, carboxyl | Allenic bond, 5,6-monoepoxide |

| Neoxanthin | 9 | Epoxy, hydroxyl | Lacks allenic bond; found in higher plants |

| Peridinin | 8 | Lactone, epoxy | Contains a lactone ring; found in dinoflagellates |

| Violaxanthin | 9 | Epoxy, hydroxyl | 5,6-epoxide sensitive to acidic pH |

| Antheraxanthin | 9 | Epoxy, hydroxyl | Intermediate in violaxanthin cycle |

- Neoxanthin : Shares the 9 conjugated double bonds but lacks the allenic bond, reducing its antioxidant efficacy compared to fucoxanthin .

- Peridinin : Contains a lactone ring instead of carboxyl groups, altering solubility and light-harvesting properties .

- Violaxanthin/Antheraxanthin : Both have 5,6-epoxide groups but degrade more readily under acidic conditions due to epoxide sensitivity .

Stability Under Environmental Stressors

Table 2: Stability Comparison Under Key Conditions

- Acidic Conditions : Fucoxanthin’s 5,6-epoxide undergoes rearrangement to 5,8-epoxide under low pH, reducing bioactivity. Violaxanthin similarly degrades but forms lutein .

- Light and Heat : Fucoxanthin isomerizes to 9′-cis and 13-cis forms under light/heat, which have lower bioavailability but higher antiproliferative effects in cancer cells .

Bioactivity and Pharmacological Effects

Table 3: Bioactivity Comparison

- Antioxidant Activity : this compound outperforms violaxanthin and β-carotene due to its conjugated dienes and polar groups .

- Anticancer Effects : Cis isomers of fucoxanthin show superior activity against leukemia (HL-60) and colon cancer (Caco-2) cells, likely due to steric hindrance enhancing membrane interactions .

- Anti-Obesity : Unique to fucoxanthin, it stimulates thermogenesis via UCP1 activation, a mechanism absent in violaxanthin or neoxanthin .

Research Advancements and Challenges

- Purification Methods : QuEChERS extraction improves fucoxanthin purity (94% vs. <50% in conventional methods) and photostability, critical for pharmaceutical applications .

- Synergistic Degradation : Coextractives in algal matrices accelerate fucoxanthin degradation, emphasizing the need for optimized isolation protocols .

Q & A

Q. What are the standard methodologies for extracting all-trans-fucoxanthin from algal biomass, and how are they optimized?

- Methodological Answer : Extraction typically involves organic solvents (e.g., acetone, ethanol) via solid-liquid extraction, followed by purification using SiO₂ open-column chromatography and reversed-phase HPLC. Optimization employs response surface methodology (RSM) to maximize yield by adjusting solvent ratios, temperature, and extraction time. For example, Fucus vesiculosus extraction was optimized at 60°C using methanol/acetate mobile phases, achieving a purity of ≥95% .

Q. How is the purity and structural identity of this compound confirmed post-extraction?

- Methodological Answer : Purity is quantified via HPLC with UV detection at 449 nm, using a C18 reverse-phase column and sodium acetate/methanol gradients . Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the all-trans configuration and exclude cis-isomers .

Q. What experimental conditions are critical for preserving this compound stability during storage and processing?

- Methodological Answer : Stability is compromised by heat (>60°C), UV light, and oxidative conditions. Storage should occur at room temperature in airtight, opaque containers with desiccants. Liquid-liquid extraction into chloroform improves stability, as shown in Saccharina japonica studies, where chloroform fractions retained 84.24 mg/g fucoxanthin .

Advanced Research Questions

Q. How can researchers resolve cis-trans isomerization artifacts during extraction and analysis?

- Methodological Answer : Isomer separation requires high-performance countercurrent chromatography (HPCCC) or gradient HPLC with photodiode array detectors. Cis-isomers exhibit distinct UV-Vis spectra (e.g., 13- or 13′-cis-fucoxanthin) and retention times (e.g., 39.89 min for all-trans vs. unidentified peaks at 7.23 min) . Statistical modeling of response surface plots aids in minimizing isomerization during solvent optimization .

Q. What molecular mechanisms underlie the anti-inflammatory effects of this compound, and how are they experimentally validated?

- Methodological Answer : Mechanistic studies involve Toll-like receptor (TLR) inhibition assays and COX-2 pathway analysis. For example, lipid extracts from Macrocystis pyrifera reduced TLR activation in vitro, quantified via RP-HPLC and ELISA. Conflicting data on stromal COX-2 signaling in colorectal cancer models necessitate dose-response experiments and RNA interference to validate specificity .

Q. How do contradictions in bioactivity data (e.g., anti-obesity vs. metabolic effects) arise, and how can they be addressed experimentally?

- Methodological Answer : Discrepancies may stem from variations in fucoxanthin bioavailability or experimental models (e.g., in vitro vs. in vivo). Researchers should standardize delivery methods (e.g., microencapsulation to enhance solubility) and use dual-fluorescence reporters to track metabolic pathways in real time . Dose-dependent studies in zebrafish or murine models are recommended to reconcile conflicting results .

Q. What strategies are used to analyze biosynthetic pathways of this compound in diatoms, and how are genetic tools applied?

- Methodological Answer : Pathway elucidation combines transcriptomics (RNA-seq) and bioinformatics to identify genes like fucoxanthin chlorophyll a/c-binding protein (FCP). CRISPR-Cas9 knockout strains of Phaeodactylum tricornutum are used to validate gene function, while HPLC-MS tracks intermediate metabolites (e.g., violaxanthin) .

Q. How can researchers design experiments to distinguish this compound’s antioxidant activity from co-extracted compounds?

- Methodological Answer : Use activity-guided fractionation: antioxidant assays (DPPH, ABTS) are performed on HPLC-separated fractions. For example, chloroform fractions of Saccharina japonica showed 84.24 mg/g fucoxanthin with minimal interference from phlorotannins . Silica gel column chromatography further isolates fucoxanthin from chlorophyll derivatives .

Methodological Challenges and Solutions

Q. Why do HPLC quantification results vary across studies, and how can protocols be standardized?

Q. How to address low fucoxanthin yields in understudied algal species?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.